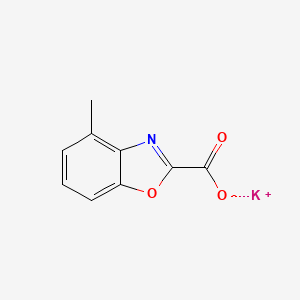

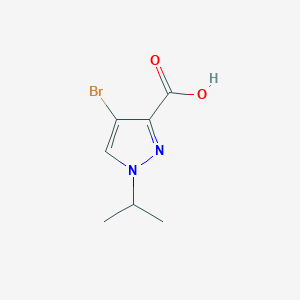

![molecular formula C22H19N3OS B2390808 4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide CAS No. 863588-58-3](/img/structure/B2390808.png)

4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide” is a type of N-heterocyclic compound. It’s a part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . These compounds have been shown to have potent phosphoinositide 3-kinase (PI3K) inhibitory activity .

Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Molecular Structure Analysis

The molecular structure of these compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . Further docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact details of these reactions are not available from the search results.Mécanisme D'action

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to interact with a wide range of targets, including estrogen receptors , neuropeptides , and Y5 adenosine receptors . They may also inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .

Mode of Action

Thiazolo[4,5-b]pyridines are known to interact with their targets in a variety of ways, depending on the specific target and the structure of the compound .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to influence a variety of pathways, including those involved in inflammation , viral replication , and platelet aggregation .

Pharmacokinetics

Some thiazolopyridine derivatives have been reported to have suitable drug-like parameters and adme properties .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, including antioxidant , antimicrobial , herbicidal , anti-inflammatory , antifungal , and antitumor activities.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide in lab experiments is its potential to enhance the activity of the α7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the role of this receptor in various neurological processes. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for experiments.

Orientations Futures

There are several future directions for research involving 4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide. One area of interest is the development of drugs that can target the α7 nicotinic acetylcholine receptor and improve cognitive function in patients with neurological disorders. Another area of interest is the study of the compound's effects on other neurotransmitter systems and its potential for use in the treatment of various diseases. Additionally, further research is needed to optimize the synthesis and purification methods for the compound to make it more readily available for use in experiments.

Méthodes De Synthèse

The synthesis of 4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide involves a multi-step process that includes the use of various reagents and catalysts. The starting materials for the synthesis are 4-bromoacetophenone and 2-aminothiazole, which are reacted with potassium carbonate and palladium acetate to form the intermediate product. This intermediate is then reacted with 4-(2-bromoethyl)phenol and sodium hydride to form the final product.

Applications De Recherche Scientifique

4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide has potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound can act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in various neurological processes. This makes it a potential candidate for the development of drugs that can treat neurological disorders such as Alzheimer's disease and schizophrenia.

Propriétés

IUPAC Name |

4-phenyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c26-20(10-4-8-16-6-2-1-3-7-16)24-18-13-11-17(12-14-18)21-25-19-9-5-15-23-22(19)27-21/h1-3,5-7,9,11-15H,4,8,10H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSBTEIZHARNGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

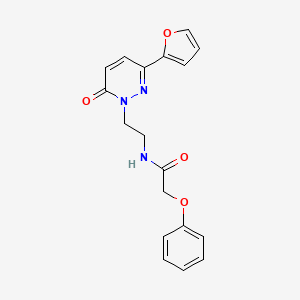

![3-cyclopentyl-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2390725.png)

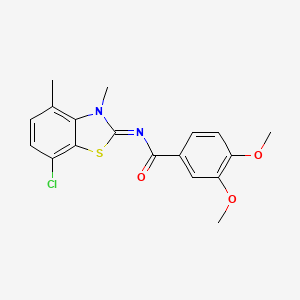

![(E)-2-(1H-benzo[d]imidazol-1-yl)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B2390727.png)

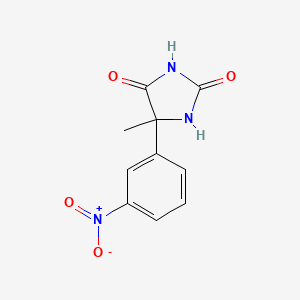

![N-(1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2390731.png)

![4-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine](/img/structure/B2390732.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2390737.png)

![ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B2390739.png)

![(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride](/img/structure/B2390741.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-YL)amino]acetamide](/img/structure/B2390747.png)